[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Overview
Description
The compound [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide is a derivative of (S)-2’-Amino-1,1’-binaphthalen-2-ol . The latter is a non-symmetrically substituted 1,1’-binaphthalene ligand . It is also known as (S)-NOBIN . The empirical formula of (S)-2’-Amino-1,1’-binaphthalen-2-ol is C20H15NO .
Synthesis Analysis
(S)-2’-Amino-1,1’-binaphthalen-2-ol can be used as a catalyst in the asymmetric synthesis of unnatural α-alkyl amino acids by phase-transfer catalysis (PTC) . It can also be employed as a starting material to prepare N-monoalkyl and N,N-dialkyl (S)-NOBIN analogs by reacting with aldehydes via reductive amination reaction . N-monoaryl derivatives are obtained from NOBIN via Hartwig−Buchwald arylation reaction .Physical and Chemical Properties Analysis
The melting point of (S)-2’-Amino-1,1’-binaphthalen-2-ol is 171.0 to 175.0 °C . The predicted boiling point is 471.5±30.0 °C . The density is 1.275 . It is a powder to crystal form . The color ranges from white to light red to green . The pKa is predicted to be 8.90±0.50 .Safety and Hazards
The compound (S)-2’-Amino-1,1’-binaphthalen-2-ol has hazard statements H318-H410 . This means it causes serious eye damage and is very toxic to aquatic life with long-lasting effects . The precautionary statements are P273-P280-P305+P351+P338-P501 . This means one should avoid release to the environment, wear protective gloves/eye protection, rinse cautiously with water for several minutes if it gets in the eyes, and dispose of contents/container to an approved waste disposal plant .
Properties
IUPAC Name |
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFDVMJNPTVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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